

Sampatrilat: A Technical Guide to its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Sampatrilat is a potent vasopeptidase inhibitor, exhibiting dual inhibitory activity against angiotensin-converting enzyme (ACE) and neutral endopeptidase (NEP). This dual action modulates two key enzymatic pathways in the regulation of cardiovascular homeostasis: the renin-angiotensin-aldosterone system (RAAS) and the natriuretic peptide system. By concurrently inhibiting ACE, **Sampatrilat** blocks the conversion of angiotensin I to the vasoconstrictor angiotensin II, and by inhibiting NEP, it prevents the degradation of vasodilatory natriuretic peptides. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of **Sampatrilat**, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

Sampatrilat is a complex molecule with the systematic IUPAC name (2S)-2-[[[(2S)-6-amino-2-(methanesulfonamido)hexanoyl]amino]methyl]-3-[1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid[1].

Table 1: Chemical Identifiers of **Sampatrilat**



Identifier	Value	Reference
IUPAC Name	(2S)-2-[[[(2S)-6-amino-2- (methanesulfonamido)hexanoy l]amino]methyl]-3-[1-[[(1S)-1- carboxy-2-(4- hydroxyphenyl)ethyl]carbamoyl]cyclopentyl]propanoic acid	[1]
SMILES	CS(=O)(=O)NINVALID-LINK -C(=O)NCINVALID-LINK O)C(=O)O">C@HC(=O)O	[1]
InChI Key	LPUDGHQMOAHMMF- JBACZVJFSA-N	[1]
Molecular Formula	C26H40N4O9S	[1]
CAS Number	129981-36-8	[1]

Physicochemical Properties

The physicochemical properties of **Sampatrilat** are crucial for its formulation, delivery, and pharmacokinetic profile.

Table 2: Physicochemical Properties of Sampatrilat



Property	Value	Reference
Molecular Weight	584.68 g/mol	[2]
Appearance	White to off-white solid	[1]
Solubility	DMSO: 100 mg/mL (171.03 mM)	[1]
In a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline: ≥ 2.5 mg/mL	[1]	
Melting Point	Not explicitly reported in the reviewed literature.	
рКа	Not explicitly reported in the reviewed literature.	_

Pharmacological Properties

Sampatrilat's therapeutic potential stems from its potent and selective inhibition of both ACE and NEP.

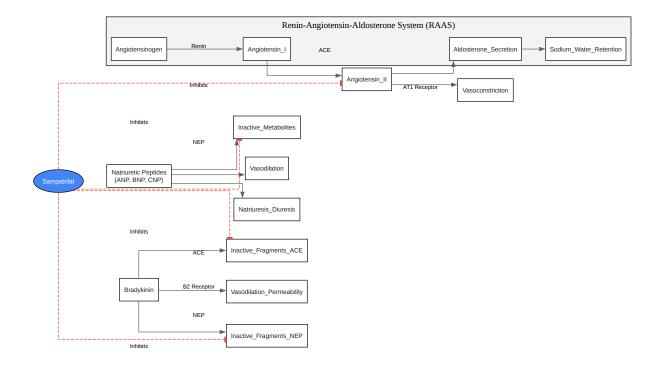
Table 3: Pharmacological Data for Sampatrilat

Target	Parameter	Value	Reference
Angiotensin- Converting Enzyme (ACE) - C-domain	Ki	13.8 nM	[3]
Angiotensin- Converting Enzyme (ACE) - N-domain	Ki	171.9 nM	[3]
Neutral Endopeptidase (NEP)	IC50	8 nM	[4]

Signaling Pathways



The dual inhibition of ACE and NEP by **Sampatrilat** results in a synergistic effect on the cardiovascular system. The inhibition of ACE leads to decreased production of angiotensin II, a potent vasoconstrictor, and reduced aldosterone secretion. Simultaneously, the inhibition of NEP increases the bioavailability of natriuretic peptides (ANP, BNP, CNP) and bradykinin, which promote vasodilation, natriuresis, and diuresis.





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Caption: Dual inhibition of ACE and NEP by Sampatrilat.

Experimental Protocols

The following are representative experimental protocols for determining the inhibitory activity of **Sampatrilat** against ACE and NEP.

Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol is based on the spectrophotometric measurement of hippuric acid formed from the ACE-mediated hydrolysis of hippuryl-histidyl-leucine (HHL).

Materials:

- Angiotensin-Converting Enzyme (from rabbit lung)
- Hippuryl-Histidyl-Leucine (HHL) as substrate
- Sampatrilat (or other test inhibitors)
- Borate buffer (pH 8.3)
- 1 M HCl
- Ethyl acetate
- UV-Visible Spectrophotometer

Procedure:

- Prepare a solution of ACE (e.g., 0.04 U/mL) in borate buffer.
- Prepare a solution of the substrate HHL (e.g., 5 mM) in borate buffer.
- Prepare serial dilutions of **Sampatrilat** in borate buffer.



- In a microcentrifuge tube, add 20 μL of the Sampatrilat solution (or buffer for control) and 30 μL of the ACE solution.
- Pre-incubate the mixture for 10 minutes at 37°C.
- Initiate the enzymatic reaction by adding 50 μL of the HHL substrate solution.
- Incubate the reaction mixture for 60 minutes at 37°C.
- Stop the reaction by adding 62.5 μL of 1 M HCl.
- Extract the hippuric acid formed by adding 375 μL of ethyl acetate and vortexing.
- Centrifuge to separate the phases.
- Carefully transfer the ethyl acetate layer to a new tube and evaporate to dryness.
- Reconstitute the dried hippuric acid in a suitable volume of water or buffer.
- Measure the absorbance of the hippuric acid at 228 nm using a UV-Visible spectrophotometer.
- The percentage of inhibition is calculated using the formula: (1 (Absorbance of sample / Absorbance of control)) * 100.
- The Ki value can be determined by fitting the inhibition data to the appropriate enzyme inhibition model (e.g., Cheng-Prusoff equation if the inhibition is competitive).

Neutral Endopeptidase (NEP) Inhibition Assay

This protocol describes a fluorometric assay for NEP activity using a commercially available quenched fluorescent substrate.

Materials:

- Recombinant human NEP
- Fluorogenic NEP substrate (e.g., Mca-RPPGFSAFK(Dnp)-OH)



- Sampatrilat (or other test inhibitors)
- Assay buffer (e.g., 50 mM Tris, pH 7.5)
- Fluorescence microplate reader

Procedure:

- Prepare a solution of NEP in the assay buffer.
- Prepare a solution of the fluorogenic substrate in the assay buffer.
- Prepare serial dilutions of Sampatrilat in the assay buffer.
- In a 96-well microplate, add the **Sampatrilat** solution (or buffer for control).
- Add the NEP solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
- Initiate the reaction by adding the fluorogenic substrate solution to each well.
- Immediately begin monitoring the increase in fluorescence over time using a fluorescence microplate reader (e.g., excitation at 320 nm and emission at 405 nm). The rate of the reaction is proportional to the slope of the fluorescence versus time plot.
- The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
- The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

Sampatrilat represents a significant development in the field of cardiovascular therapeutics due to its innovative dual-action mechanism. Its chemical structure is optimized for potent inhibition of both ACE and NEP, leading to a favorable modulation of the RAAS and natriuretic peptide systems. The data and protocols presented in this guide offer a comprehensive



resource for researchers and drug development professionals working with **Sampatrilat** and other vasopeptidase inhibitors. Further investigation into its physicochemical properties, such as its melting point and pKa, would provide a more complete profile of this compound.

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